molecular formula C6H18Cl2NPSi2 B14642953 N,N-Bis(trimethylsilyl)phosphoramidous dichloride CAS No. 54036-90-7

N,N-Bis(trimethylsilyl)phosphoramidous dichloride

Cat. No.: B14642953
CAS No.: 54036-90-7
M. Wt: 262.26 g/mol
InChI Key: HBIZRMFZSJYBKW-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)aminodichlorophosphine is an organophosphorus compound that features a phosphorus atom bonded to two chlorine atoms and an amino group substituted with two trimethylsilyl groups. This compound is of interest due to its unique reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)aminodichlorophosphine can be synthesized through the reaction of phosphorus trichloride with bis(trimethylsilyl)amine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

PCl3+(TMS)2NH(TMS)2NPCl2+HCl\text{PCl}_3 + \text{(TMS)}_2\text{NH} \rightarrow \text{(TMS)}_2\text{NPCl}_2 + \text{HCl} PCl3​+(TMS)2​NH→(TMS)2​NPCl2​+HCl

where (TMS) represents the trimethylsilyl group.

Industrial Production Methods

While specific industrial production methods for bis(trimethylsilyl)aminodichlorophosphine are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures due to the reactivity of the starting materials and the product.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)aminodichlorophosphine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and trimethylsilanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with bis(trimethylsilyl)aminodichlorophosphine.

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as phosphoramidates or phosphorothioates can be formed.

    Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and trimethylsilanol.

Scientific Research Applications

Bis(trimethylsilyl)aminodichlorophosphine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)aminodichlorophosphine involves the nucleophilic attack on the phosphorus atom, leading to the substitution of the chlorine atoms. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)amine: This compound is similar in structure but lacks the phosphorus atom and chlorine substituents.

    Phosphorus Trichloride: It shares the phosphorus-chlorine bonds but lacks the amino and trimethylsilyl groups.

Uniqueness

Bis(trimethylsilyl)aminodichlorophosphine is unique due to the presence of both trimethylsilyl-protected amino groups and reactive phosphorus-chlorine bonds. This combination allows for selective reactions and applications that are not possible with simpler compounds.

Properties

CAS No.

54036-90-7

Molecular Formula

C6H18Cl2NPSi2

Molecular Weight

262.26 g/mol

IUPAC Name

[[dichlorophosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane

InChI

InChI=1S/C6H18Cl2NPSi2/c1-11(2,3)9(10(7)8)12(4,5)6/h1-6H3

InChI Key

HBIZRMFZSJYBKW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)P(Cl)Cl

Origin of Product

United States

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